molecular formula C21H19F3N2O2S B3178169 N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 410096-73-0

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B3178169
CAS RN: 410096-73-0
M. Wt: 420.4 g/mol
InChI Key: WVSQPMQOVRCKOM-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (NFPS) is an organic compound that has been studied for its potential applications in medicinal chemistry. NFPS has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential use as a drug transporter. NFPS has also been studied for its potential use as a therapeutic agent, with research focusing on its ability to modulate the activity of various biological pathways.

Mechanism of Action

The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of enzymes involved in drug metabolism. In particular, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to interact with other proteins involved in drug transport, such as the human organic cation transporter 1 (hOCT1).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide have not been extensively studied. However, research has shown that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is able to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to interact with other proteins involved in drug transport, such as the human organic cation transporter 1 (hOCT1). This suggests that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide may be able to modulate the activity of various biological pathways.

Advantages and Limitations for Lab Experiments

The advantages of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, as well as its ability to interact with other proteins involved in drug transport. The main limitation of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments is that its mechanism of action is not fully understood. In addition, the biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide are not well understood, making it difficult to predict the effects of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments.

Future Directions

Future research should focus on further understanding the mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, as well as exploring its potential applications in medicinal chemistry. In addition, further research should be conducted on the biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, as this will help to better understand the potential uses of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments. Finally, research should also focus on exploring the potential of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide to interact with other proteins involved in drug transport, as this could lead to new therapeutic applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry, with research focused on its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use as a drug transporter, with research focusing on its ability to transport drugs across cell membranes. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent, with research focusing on its ability to modulate the activity of various biological pathways.

properties

IUPAC Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSQPMQOVRCKOM-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
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N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide

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